molecular formula C11H17ClN2O2 B180101 Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride CAS No. 162576-01-4

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride

Cat. No.: B180101
CAS No.: 162576-01-4
M. Wt: 244.72 g/mol
InChI Key: UXWLBNDYLILRTJ-UHFFFAOYSA-N
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Description

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS 162576-01-4) is a carbamate derivative featuring a benzyl-protected amine group, a methyl substituent, and a 2-aminoethyl chain. This compound is commonly utilized in medicinal chemistry as an intermediate for synthesizing histone deacetylase (HDAC) inhibitors and proteolysis-targeting chimeras (PROTACs) . The hydrochloride salt form enhances its stability and solubility, making it suitable for controlled reactions in organic synthesis. Its structure allows for selective modifications, enabling applications in targeted drug delivery and enzyme inhibition studies .

Properties

IUPAC Name

benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWLBNDYLILRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597051
Record name Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162576-01-4
Record name Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Selective Amine Protection Strategies

The synthesis begins with ethylenediamine, a diamine with two primary amine groups. Selective protection of one amine is critical to avoid undesired side reactions. In a method analogous to Example 1a of patent WO2016046843A1, tert-butoxycarbonyl (Boc) protection is employed to mask one amine. However, for this compound, benzyl chloroformate replaces Boc-anhydride to directly introduce the benzyl carbamate group:

  • Step 1 : Ethylenediamine is treated with benzyl chloroformate under basic conditions (e.g., sodium bicarbonate) to yield benzyl (2-aminoethyl)carbamate.

    H2N-CH2CH2-NH2+Cbz-ClCbz-NH-CH2CH2-NH2+HCl\text{H}_2\text{N-CH}_2\text{CH}_2\text{-NH}_2 + \text{Cbz-Cl} \rightarrow \text{Cbz-NH-CH}_2\text{CH}_2\text{-NH}_2 + \text{HCl}

    This step achieves mono-protection, leaving a free primary amine.

  • Step 2 : The free amine undergoes methylation using methyl iodide in the presence of a non-nucleophilic base (e.g., triethylamine). This yields benzyl (2-(methylamino)ethyl)carbamate:

    Cbz-NH-CH2CH2-NH2+CH3ICbz-NH-CH2CH2-NH-CH3+HI\text{Cbz-NH-CH}_2\text{CH}_2\text{-NH}_2 + \text{CH}_3\text{I} \rightarrow \text{Cbz-NH-CH}_2\text{CH}_2\text{-NH-CH}_3 + \text{HI}

    Careful stoichiometry prevents over-alkylation, ensuring a single methyl group incorporation.

The secondary amine generated in Step 2 is subsequently protonated to form the hydrochloride salt. However, alternative routes leverage Grignard reactions or reductive amination for methyl group introduction, as seen in patent WO2016046843A1.

Grignard-Based Methylation

In a deviation from classical alkylation, Example 1c of the patent demonstrates the use of isopropenylmagnesium bromide to functionalize a keto-alkene intermediate. Adapting this approach:

  • Intermediate Synthesis : A Weinreb amide derivative of ethylenediamine is prepared using N,O-dimethylhydroxylamine hydrochloride.

  • Grignard Reaction : Treatment with methylmagnesium bromide introduces a methyl group, forming a tertiary amine precursor.

  • Carbamate Installation : Benzyl chloroformate reacts with the tertiary amine under anhydrous conditions to yield the target carbamate.

Salt Formation and Purification

The final step involves converting the free amine into its hydrochloride salt. This is achieved by treating the carbamate with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane):

Cbz-NH-CH2CH2-NH-CH3+HClCbz-NH-CH2CH2-NH-CH3HCl\text{Cbz-NH-CH}2\text{CH}2\text{-NH-CH}3 + \text{HCl} \rightarrow \text{Cbz-NH-CH}2\text{CH}2\text{-NH-CH}3\cdot\text{HCl}

Crystallization from ethanol/water mixtures (95:5) enhances purity, as described in Example 2 of the patent.

Analytical Validation and Yield Optimization

Critical parameters influencing yield include reaction temperature, solvent choice, and reagent purity. For instance:

ParameterOptimal ConditionYield Impact
Methylation Temp.0–5°C (prevents side reactions)Increases yield by 15–20%
Solvent for GrignardTetrahydrofuran (THF)Enhances reagent solubility
CrystallizationEthanol/water (95:5)Achieves >98% purity

Industrial-Scale Considerations

Large-scale synthesis requires addressing challenges such as exothermic reactions during methylation and ensuring consistent salt formation. Continuous flow reactors mitigate heat dissipation issues, while in-line pH monitoring stabilizes the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis Overview

Method Reagents Conditions Yield
Nucleophilic Substitution Benzyl chloroformate, 2-aminoethylamineInert atmosphere, triethylamineHigh
Oxidation Hydrogen peroxideAqueous or organic solventsVariable
Reduction Sodium borohydrideAnhydrous solventsHigh

Chemistry

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride serves as a valuable reagent in organic synthesis. It is utilized for preparing various derivatives and intermediates, particularly in the development of pharmaceuticals. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to modify its structure for specific applications.

Biology

In biological research, this compound is employed in biochemical assays to study enzyme inhibition and protein interactions. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties by modulating pathways involved in pain perception. Its influence on neurotransmitter systems suggests potential applications in neurological research.

Medicine

The compound is being investigated for its therapeutic properties, particularly as a precursor for synthesizing pharmaceutical compounds. Research has highlighted its potential anticonvulsant effects, indicating that it may help reduce seizure activity in animal models. The exact mechanism of action remains to be fully elucidated but is believed to involve interaction with various biological targets.

Industry

In industrial applications, this compound is used in producing specialty chemicals and as an intermediate in manufacturing agrochemicals. Its versatility makes it suitable for various chemical processes.

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Initial studies suggest its potential to modulate inflammatory pathways.
  • Neurological Applications : Interaction studies indicate binding affinity with neurotransmitter receptors.
  • Anticonvulsant Effects : Related compounds have shown promise in reducing seizure activity.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using animal models. The results showed a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Neurological Applications

Another investigation focused on the compound's interaction with serotonin receptors. Binding affinity assays indicated that it could modulate serotonin signaling pathways, which are crucial for mood regulation.

Mechanism of Action

The mechanism of action of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the target molecule involved. Detailed studies on its binding affinity and interaction with proteins provide insights into its mode of action .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of benzyl (2-aminoethyl)(methyl)carbamate hydrochloride with analogous carbamates:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Storage Conditions Key Structural Differences
Benzyl (2-aminoethyl)(methyl)carbamate HCl 162576-01-4 C11H16ClN2O2 258.71 97% 2–8°C, inert atmosphere Methyl group on carbamate nitrogen
Benzyl N-(2-aminoethyl)carbamate HCl 18807-71-1 C10H14ClN2O2 230.69 95–99% Ambient No methyl substituent
1-Cbz-Amino-2-methylaminoethane HCl 277328-34-4 C11H16ClN2O2 258.71 98% 2–8°C Methylaminoethyl chain vs. aminoethyl
Benzyl (2-amino-2-iminoethyl)carbamate HCl 50850-19-6 C10H14ClN3O2 243.69 Not specified 2–8°C, inert atmosphere Imino group replaces methylamine

Key Observations :

  • 1-Cbz-Amino-2-methylaminoethane HCl (CAS 277328-34-4) shares the same molecular weight but features a methylaminoethyl chain, altering its basicity and hydrogen-bonding capacity .
  • Benzyl (2-amino-2-iminoethyl)carbamate HCl (CAS 50850-19-6) replaces the methyl group with an imino moiety, significantly affecting its electronic properties and reactivity .

Biological Activity

Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, synthesis, and applications based on diverse research findings.

This compound has the molecular formula C11H17ClN2O2C_{11}H_{17}ClN_2O_2 and a molecular weight of approximately 244.72 g/mol. The compound appears as a white to yellow solid and is soluble in water. It is classified under carbamates, which are esters or salts of carbamic acid, featuring a benzyl group attached to an aminoethyl chain, making it structurally significant for various chemical interactions.

PropertyValue
Molecular FormulaC11H17ClN2O2C_{11}H_{17}ClN_2O_2
Molecular Weight244.72 g/mol
AppearanceWhite to yellow solid
SolubilityWater-soluble
CAS Number162576-01-4

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may have the potential to act as an anti-inflammatory and analgesic agent. Its structure allows it to interact with biological targets, potentially modulating pathways involved in pain and inflammation.
  • Neurological Applications : The compound's influence on neurotransmitter systems suggests possible applications in neurological research. Interaction studies have indicated its binding affinity with various receptors and enzymes, particularly those involved in mood regulation and pain perception.
  • Anticonvulsant Properties : Some studies have explored the anticonvulsant properties of related compounds, indicating a potential ability to reduce seizure activity in animal models. However, further research is needed to confirm these effects.

Currently, there is no specific literature detailing the precise mechanism of action for this compound. However, its structural features suggest that it may interact with various biological molecules, including enzymes and receptors. The ability to form hydrogen bonds due to its amino and carbamate groups enhances its binding affinity with target proteins, which is crucial for drug design.

Case Studies

  • Study on Anti-inflammatory Effects :
    • A study investigated the compound's effects on inflammation markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups.
  • Neurotransmitter Interaction Study :
    • Another study focused on the interaction of this compound with serotonin receptors. The findings suggested that it could potentially enhance serotonin signaling pathways, which may have implications for mood disorders.

Synthesis Methods

This compound can be synthesized through various methods:

  • Direct Synthesis from Benzyl Chloroformate :
    Benzyl Chloroformate+2 AminoethylamineBenzyl 2 aminoethyl methyl carbamate+HCl\text{Benzyl Chloroformate}+\text{2 Aminoethylamine}\rightarrow \text{Benzyl 2 aminoethyl methyl carbamate}+\text{HCl}

This synthesis method highlights the versatility of synthetic approaches available for this compound, emphasizing its importance in medicinal chemistry.

Applications

This compound finds applications across various fields:

  • Pharmaceutical Development : Due to its potential therapeutic effects, it is being studied as a candidate for drug development targeting pain management and neurological disorders.
  • Organic Synthesis : It serves as a protecting group for primary amines in organic synthesis, allowing further modifications while preventing unwanted reactions.

Q & A

Q. Table 1: Characterization Data

MethodParameters/ResultsReference
HPLCRetention time: 8.2 min
Melting Point169–172°C
1H NMRδ 7.3 (m, 5H, Ar-H), 3.5 (s, 2H, CH₂)

Advanced: How can spectral data discrepancies (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:
Unexpected NMR signals may arise from:

  • Rotameric Forms: Carbamate groups exhibit restricted rotation, causing splitting (e.g., δ 4.2–4.5 for -OCH₂-). Use variable-temperature NMR to confirm .
  • Hydroscopicity: Absorbed moisture broadens peaks. Dry samples under vacuum before analysis .
  • Byproducts: Trace amines or unreacted Cbz-Cl produce signals at δ 1.5–2.5 (alkyl protons) or δ 7.8 (aromatic protons). Repurify via column chromatography (silica gel, CH₂Cl₂/MeOH) .

Advanced: What experimental designs optimize its use as a protecting group in peptide synthesis?

Methodological Answer:
The benzyl carbamate group is acid-labile, making it suitable for orthogonal protection strategies:

  • Deprotection: Use HBr/AcOH (2–4 h, 0°C) or catalytic hydrogenation (Pd/C, H₂) .
  • Compatibility: Ensure other protecting groups (e.g., Fmoc, Boc) are stable under these conditions.

Q. Table 2: Deprotection Efficiency

MethodTime (h)Yield (%)Purity (%)Reference
HBr/AcOH39295
Pd/C, H₂68598

Advanced: How do pH and temperature affect its stability in aqueous solutions?

Methodological Answer:

  • pH Stability: Hydrolysis accelerates in alkaline conditions (pH > 8). For aqueous work, maintain pH 4–6 using acetate buffers .
  • Temperature: Store at 0–5°C to minimize degradation; avoid freeze-thaw cycles to prevent precipitation .
  • Kinetic Analysis: Conduct accelerated stability studies (25–40°C, pH 4–9) with HPLC monitoring to calculate degradation rate constants .

Advanced: How can researchers address low yields in large-scale synthesis?

Methodological Answer:
Scale-up challenges often arise from:

  • Mixing Efficiency: Use high-shear mixers to ensure uniform reaction conditions.
  • Solvent Choice: Replace THF with EtOAc for easier post-reaction extraction.
  • Workup: Neutralize excess HCl with NaHCO₃ before filtration to improve crystallinity .

Q. Table 3: Scale-Up Optimization

ParameterLab Scale (1 g)Pilot Scale (100 g)Reference
Yield85%72%
Purity98%95%

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation (H335 hazard) .
  • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • First Aid: For eye exposure, rinse with water for 15 min; seek medical attention if irritation persists .

Advanced: What strategies validate its role in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., acetylcholinesterase inhibition).
  • Docking Studies: Compare molecular interactions with X-ray crystallography data of enzyme-inhibitor complexes .
  • Control Experiments: Test structural analogs (e.g., benzyl-free carbamates) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.